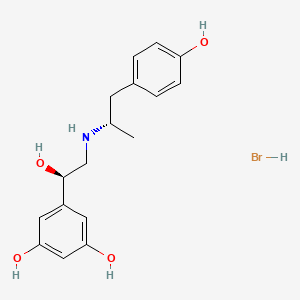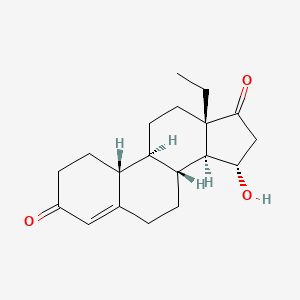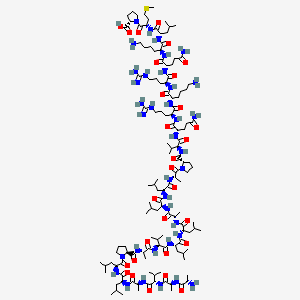
NFkappaB Inhibitor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis and identification of NF-kappaB inhibitors have been a focus of research due to the pivotal role of NF-kappaB in regulating immune responses and cell survival pathways. One approach has been to identify molecules that can specifically target and inhibit the activation pathway of NF-kappaB, including the prevention of its nuclear translocation or DNA binding activity. These efforts have led to the discovery of various natural and synthetic compounds capable of inhibiting NF-kappaB activation at different stages of its pathway.
Molecular Structure Analysis
The molecular structure of NF-kappaB inhibitors is diverse, reflecting the variety of mechanisms by which these compounds inhibit NF-kappaB activity. Some inhibitors target the NF-kappaB/IkappaB complex in the cytoplasm to prevent NF-kappaB translocation to the nucleus. Others directly interfere with the DNA binding activity of NF-kappaB in the nucleus. The structure of the IkappaBalpha/NF-kappaB complex, for example, has been elucidated, showing how IkappaBalpha inhibits NF-kappaB by masking its nuclear localization signals and DNA-binding cleft, thus preventing its translocation to the nucleus and binding to DNA.
Chemical Reactions and Properties
NF-kappaB inhibitors often function through chemical reactions that modify key proteins in the NF-kappaB activation pathway. For instance, some inhibitors work by preventing the phosphorylation and subsequent degradation of IkappaB, the inhibitor that binds NF-kappaB in the cytoplasm. Others may induce modifications of NF-kappaB itself, such as oxidation or reduction reactions that affect its DNA-binding ability. The diversity in chemical structure among NF-kappaB inhibitors reflects the complexity of the NF-kappaB signaling pathway and the various points at which it can be targeted.
Physical Properties Analysis
The physical properties of NF-kappaB inhibitors, such as solubility, stability, and molecular weight, play significant roles in their biological activity and therapeutic potential. These properties influence the compound's bioavailability, distribution, metabolism, and excretion, critical factors in drug development. For effective inhibition of NF-kappaB, compounds must be able to reach their target sites within cells, requiring favorable physical and chemical properties that facilitate cellular uptake and retention.
Chemical Properties Analysis
The chemical properties of NF-kappaB inhibitors, including their reactivity, functional groups, and binding affinity to NF-kappaB or its regulatory proteins, determine their mechanism of action and effectiveness as inhibitors. High specificity and selectivity for NF-kappaB or its activating proteins are desirable features of inhibitors to minimize off-target effects and potential toxicity. The design and optimization of NF-kappaB inhibitors often involve detailed analysis of their chemical interactions with NF-kappaB signaling molecules to enhance their potency and selectivity.
References (Sources)
作用机制
Target of Action
SN50, also known as NFkappaB Inhibitor or NF-kappaB Inhibitor, SN50, primarily targets the Nuclear Factor Kappa B (NF-κB) pathway . The NF-κB pathway plays a pivotal role in various diseases, including neurodegenerative illnesses like Alzheimer’s disease (AD). It is involved in immune system responses, inflammation, oxidative stress, and neuronal survival .
Mode of Action
SN50 inhibits the translocation of NF-κB . The sequence of SN50 contains the nuclear localization sequence (NLS residues 360-369) of the transcription factor NF-κB p50 linked to a peptide cell-permeabilization sequence . By inhibiting NF-κB activation, SN50 can dampen the excessive release of pro-inflammatory molecules .
Biochemical Pathways
The NF-κB pathway is intricately involved in the pathogenesis of diseases like AD . In the canonical pathway, TNFR and NMDAR activation raises Ca 2+, triggering CaMKII-mediated Ca 2+ -NF-κB linkage. Simultaneously, TLR activation acts on IKK subunits. Ca 2+ leads to IκB kinase activation, IκB breakdown, and p65/p50 dimer formation .
Pharmacokinetics
It is known that sn50 is a cell-permeable peptide inhibitor of nf-κb, which suggests it can readily cross cell membranes .
Result of Action
SN50 has been shown to attenuate cell death and behavioral deficits in mouse models of traumatic brain injury (TBI) . It suppresses plasmalemma disruption and cumulative loss of cells, demonstrating a better performance of motor function, as well as a significant decrease in the visuospatial learning latencies . Through the NF-κB/TNF-α/cathepsin networks, SN50 may contribute to TBI-induced extrinsic and intrinsic apoptosis, and inflammatory pathways .
Action Environment
The action of SN50 is influenced by the environment in which it is used. For example, in the context of acute respiratory distress syndrome (ARDS), it has been confirmed that the NF-κB p65 signaling pathway is involved in the regulation of alveolar hypercoagulation and fibrinolysis inhibition . Whether SN50 could attenuate alveolar hypercoagulation and fibrinolysis inhibition in ARDS remains to be elucidated .
安全和危害
While NF-kappaB inhibitors have therapeutic potential, they also pose certain risks. Unselective NF-kappaB inhibition in all cells results in multiple adverse effects, a major hindrance in drug development . Therefore, therapeutic NF-kappaB inhibition should ideally only take place in those cell types that are involved in disease pathogenesis to maintain physiological cell functions in all other cells .
未来方向
Future research should prioritize the identification of phytochemicals with robust NF-kappaB-inhibitory properties. Screening and evaluating various plant-derived compounds can uncover novel candidates that effectively modulate NF-kappaB signaling pathways . Furthermore, the development of cell-type specific NF-kappaB inhibitors is a promising area of research .
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H230N36O29S/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLNURBQMTKEB-URDPEVQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H230N36O29S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2781.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/no-structure.png)
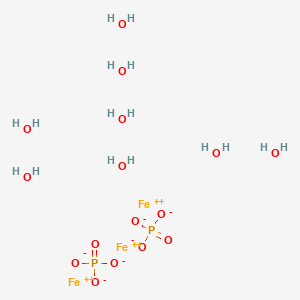
![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)
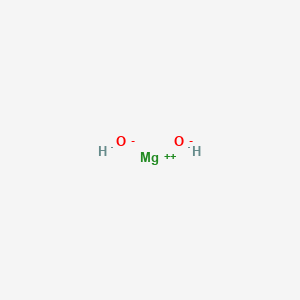
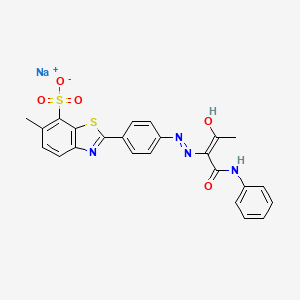
![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)
![Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B1148293.png)
